![molecular formula C8H12O3 B2886317 Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate CAS No. 2090136-69-7](/img/structure/B2886317.png)

Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

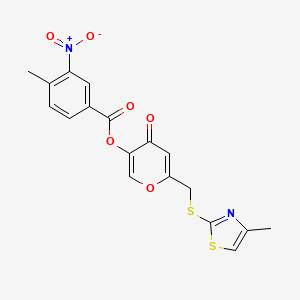

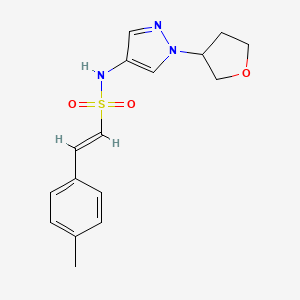

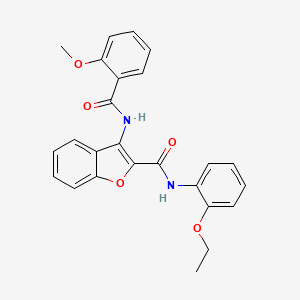

“Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate” is a chemical compound with the molecular formula C8H12O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate” is represented by the InChI code: 1S/C8H12O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h5-6,9H,2-4H2,1H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

“Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate” has a molecular weight of 156.18 . It is a liquid at room temperature .Scientific Research Applications

Synthesis and Conformational Studies

- The synthesis of novel spiro[2.3]hexane amino acids, aimed as conformationally rigid analogs of γ-aminobutyric acid (GABA), suggests potential applications in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017). Similar work on spiro-linked amino acids from 3-methylidenecyclobutanecarbonitrile indicates a novel synthetic approach to non-natural, conformationally rigid amino acids (Yashin et al., 2019).

Potential Neuroprotective Drug Development

- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), developed as a potential neuroprotective drug, was studied for its biodistribution and ability to cross the blood-brain barrier, accumulating in cortical brain areas, which suggests its potential for treating neurological conditions (Yu et al., 2003).

Chemical Biology and Epigenetics

- Research on the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by the TET1 enzyme indicates a significant role in epigenetic regulation, potentially affecting gene expression and cellular differentiation (Tahiliani et al., 2009).

Antimicrobial Properties

- The isolation and characterization of new compounds from Heliotropium filifolium, including methyl 3’-acetyloxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylate, demonstrated antimicrobial properties against Gram-positive bacteria, highlighting potential applications in developing new antibacterial agents (Urzúa et al., 2008).

Mechanistic Insights into DNA Demethylation

- Studies on TET proteins' ability to convert 5-methylcytosine to its oxidized derivatives, including 5-hydroxymethylcytosine, suggest mechanisms for DNA demethylation in mammals. This process is crucial for gene regulation, genomic imprinting, and the suppression of transposable elements, providing insights into epigenetic modifications and their implications in development and disease (Ito et al., 2011).

Safety And Hazards

“Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate” is classified under the GHS07 hazard class . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name |

methyl 5-hydroxyspiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h5-6,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKGMKLRLZTVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate | |

CAS RN |

2090136-69-7 |

Source

|

| Record name | methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)

![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)

![4-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2886248.png)

![methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2886249.png)

![2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886257.png)